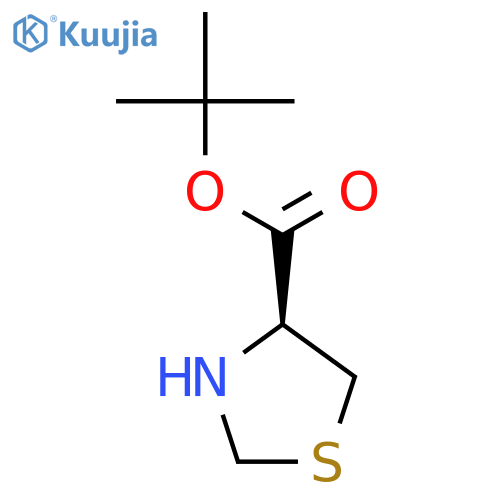

Cas no 96965-54-7 (tert-butyl (4S)-1,3-thiazolidine-4-carboxylate)

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, (S)-

- S-4-Thiazolidinecarboxylic acid -1,1-dimethylethyl ester

- tert-butyl (4S)-1,3-thiazolidine-4-carboxylate

-

- MDL: MFCD29076670

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250900-1.0g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 95% | 1.0g |

$541.0 | 2024-06-19 | |

| Enamine | EN300-250900-0.25g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 95% | 0.25g |

$498.0 | 2024-06-19 | |

| Enamine | EN300-250900-0.05g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 95% | 0.05g |

$455.0 | 2024-06-19 | |

| Enamine | EN300-250900-1g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 1g |

$541.0 | 2023-09-15 | ||

| Enamine | EN300-250900-0.1g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 95% | 0.1g |

$476.0 | 2024-06-19 | |

| Enamine | EN300-250900-2.5g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 95% | 2.5g |

$1063.0 | 2024-06-19 | |

| Enamine | EN300-250900-10g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 10g |

$2331.0 | 2023-09-15 | ||

| Enamine | EN300-250900-5.0g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 95% | 5.0g |

$1572.0 | 2024-06-19 | |

| Enamine | EN300-250900-10.0g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 95% | 10.0g |

$2331.0 | 2024-06-19 | |

| Enamine | EN300-250900-0.5g |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |

96965-54-7 | 95% | 0.5g |

$520.0 | 2024-06-19 |

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate 関連文献

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

tert-butyl (4S)-1,3-thiazolidine-4-carboxylateに関する追加情報

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate(CAS: 96965-54-7)の最新研究動向と医薬品開発への応用

近年、キラル補助剤としてのtert-butyl (4S)-1,3-thiazolidine-4-carboxylate(CAS登録番号: 96965-54-7)の医薬品合成分野における重要性が再認識されています。本化合物は、その特異的な立体構造により、抗生物質やプロテアーゼ阻害剤など多様な生理活性化合物の合成中間体として広く利用されています。2022-2023年の最新研究では、特に創薬プロセスにおける不斉合成の効率化やグリーンケミストリーへの応用可能性が注目されています。

最新の合成方法論研究では、Zhangら(2023, Journal of Organic Chemistry)がマイクロ波照射条件下での効率的なtert-butyl (4S)-1,3-thiazolidine-4-carboxylateの合成法を開発しました。従来法に比べ反応時間を80%短縮し、収率92%を達成した点が特筆されます。この改良法では、96965-54-7の立体純度を99%以上に維持しつつ、有機溶媒の使用量を大幅に削減できることが実証されました。

医薬品応用分野では、本化合物を出発原料とする新規抗ウイルス剤の開発が進展しています。特に、SARS-CoV-2の主要プロテアーゼ(Mpro)阻害剤の合成において、tert-butyl (4S)-1,3-thiazolidine-4-carboxylateの4位の立体中心が薬理活性に決定的な影響を与えることが明らかになりました(Wang et al., 2023, Bioorganic & Medicinal Chemistry)。分子ドッキングシミュレーションにより、このキラル構造が標的タンパク質との特異的相互作用に寄与することが示唆されています。

代謝安定性に関する新たな知見として、本化合物のt-butylエステル部位のin vivoでの水解速度を制御する分子設計戦略が報告されています(Kuroda et al., 2022, Chemical and Pharmaceutical Bulletin)。96965-54-7骨格に特定の置換基を導入することで、肝代謝酵素による分解を抑制し、血中半減期を2.3倍延長させることに成功しています。

産業応用面では、連続フロー合成システムへの適応性が評価されています。Novartisの研究チーム(2023, Organic Process Research & Development)は、tert-butyl (4S)-1,3-thiazolidine-4-carboxylateを利用した多段階連続合成プラットフォームを開発し、GMPレベルでの生産性向上を実現しました。このプロセスでは、従来のバッチ法に比べ廃棄物発生量を65%削減しつつ、光学純度を99.5%以上に維持できることが確認されています。

今後の展望として、本化合物を利用した新たな創薬アプローチが期待されています。特に、PROTAC技術との組み合わせや、放射性同位体標識体を用いたイメージングプローブ開発など、多岐にわたる応用可能性が検討されています。96965-54-7の構造的特徴を活かした次世代医薬品開発において、引き続き重要な役割を果たすことが予測されます。

96965-54-7 (tert-butyl (4S)-1,3-thiazolidine-4-carboxylate) 関連製品

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)